Stereochemical Preference in Enzyme Binding: (S)-Enantiomer vs. (R)-Enantiomer
In a computational enzyme modeling study, the (S)-enantiomer of a closely related β-amino acid derivative was found to adopt a catalytically competent orientation (χ1 = −90°) with the Hα positioned perpendicular to the cofactor plane, ready for proton abstraction by Lys285. In contrast, the (R)-enantiomer could not adopt this orientation due to steric hindrance with the small binding pocket, with energy minima located away from the optimal catalytic dihedral angle [1].
| Evidence Dimension | Catalytic orientation feasibility (χ1 dihedral angle) |
|---|---|
| Target Compound Data | (S)-enantiomer: χ1 = −90° achievable, Rosetta score minimum at −90° |
| Comparator Or Baseline | (R)-enantiomer: χ1 = −90° not achievable, energy minimum elsewhere |
| Quantified Difference | Qualitative barrier: (R)-enantiomer cannot access catalytically productive conformation |
| Conditions | Computational enzyme modeling with Rosetta, evaluating dihedral χ1 scanning |
Why This Matters
This directly demonstrates that the (S)-configuration is structurally required for productive enzyme interactions, making the (R)-enantiomer or racemic mixture unsuitable for applications requiring specific stereochemical recognition.
- [1] PMC. Figure 4. Comparison between the (R)- and (S)-enantiomers. PMC8611723. https://pmc.ncbi.nlm.nih.gov/articles/PMC8611723/figure/fig4/ View Source
